Anti‑HIV‑1 Potency in MT‑4 Cells: EC₅₀ of CAS 206256‑20‑4 vs. Closest Regioisomeric Sulfone Analogs
The target compound 4b exhibits an anti‑HIV‑1 EC₅₀ of 11 µM in the MT‑4 cell MTT cytoprotection assay [1]. This potency is 18.3‑fold lower than that of its 2‑chloro regioisomer 4c (EC₅₀ 0.6 µM) and 10‑fold lower than that of the 2,10‑dichloro analog 4d (EC₅₀ 1.1 µM), yet comparable to the unsubstituted analog 4a (EC₅₀ 14 µM) [1]. The data demonstrate that the single 10‑chloro substitution, without a chlorine at position 2, yields the weakest antiviral potency among the tetracyclic sulfones.
| Evidence Dimension | Anti-HIV-1 potency (EC₅₀, µM; MT‑4 cell MTT cytoprotection assay) |
|---|---|
| Target Compound Data | EC₅₀ = 11 µM (compound 4b) |
| Comparator Or Baseline | 4a (unsubstituted) EC₅₀ = 14 µM; 4c (2‑Cl) EC₅₀ = 0.6 µM; 4d (2,10‑diCl) EC₅₀ = 1.1 µM; 8b (regioisomeric sulfone) EC₅₀ = 2.2 µM |
| Quantified Difference | 4b is 18.3‑fold less potent than 4c; 10‑fold less potent than 4d; 5‑fold less potent than 8b; equipotent to 4a (1.3‑fold difference) |
| Conditions | MT‑4 cells infected with HIV‑1; compound concentration required for 50 % protection from virus‑induced cytopathogenicity; determined by MTT assay; mean of three experiments (SEM ≤20 %) [1] |
Why This Matters
For researchers mapping the SAR of conformationally constrained NNRTIs, 4b serves as a critical probe defining the antiviral penalty of isolating chlorine substitution to the phenyl ring.
- [1] Silvestri R, Artico M, Bruno B, Massa S, Novellino E, Greco G, Marongiu ME, Pani A, De Montis A, La Colla P. Antiviral Chemistry & Chemotherapy. 1998;9(2):139–148. Table 1. View Source
